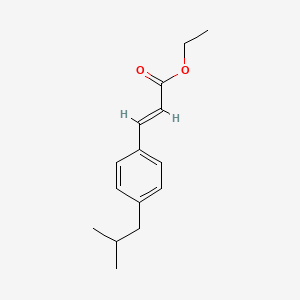

Ethyl 3-(4-Isobutylphenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(4-Isobutylphenyl)acrylate is a chemical compound belonging to the class of acrylates. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical structure, which includes an ethyl ester group and a phenyl ring substituted with an isobutyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Isobutylphenyl)acrylate typically involves the esterification of 3-(4-Isobutylphenyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(4-Isobutylphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of 3-(4-Isobutylphenyl)acrylic acid.

Reduction: Formation of 3-(4-Isobutylphenyl)propanol.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Ethyl 3-(4-Isobutylphenyl)acrylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(4-Isobutylphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active 3-(4-Isobutylphenyl)acrylic acid, which can then interact with various enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 3-(4-Methylphenyl)acrylate

- Ethyl 3-(4-Ethylphenyl)acrylate

- Ethyl 3-(4-Propylphenyl)acrylate

Uniqueness

Ethyl 3-(4-Isobutylphenyl)acrylate is unique due to its isobutyl substitution on the phenyl ring, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Actividad Biológica

Ethyl 3-(4-Isobutylphenyl)acrylate (EIBPA), a compound characterized by its unique isobutyl substitution on the phenyl ring, has garnered attention for its potential biological activities. This article explores the biological activity of EIBPA, including its mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

EIBPA has the molecular formula C₁₅H₂₀O₂ and is classified as an ester. Its structure can be represented as follows:

The biological activity of EIBPA is largely attributed to its ability to undergo hydrolysis, resulting in the formation of 3-(4-Isobutylphenyl)acrylic acid. This active form can interact with various enzymes and receptors, modulating biological pathways that may lead to therapeutic effects. Key mechanisms include:

- Enzyme Interaction : EIBPA may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to receptors, influencing cellular signaling pathways.

Antioxidant Activity

EIBPA has been investigated for its antioxidant properties. Studies suggest that compounds with similar structures exhibit significant inhibition of lipid peroxidation, which is crucial in preventing oxidative stress-related damage. The antioxidant activity is often assessed using assays such as DPPH radical scavenging.

Anti-inflammatory Effects

Research indicates that EIBPA may possess anti-inflammatory properties. Compounds related to EIBPA have shown efficacy in reducing inflammation markers in animal models. For example, derivatives have been tested for their ability to inhibit carrageenan-induced edema in rats, demonstrating a potential for therapeutic use in inflammatory conditions.

Skin Sensitization Potential

The skin sensitization potency of acrylates, including EIBPA, has been evaluated using the Local Lymph Node Assay (LLNA). Findings suggest that acrylates can induce sensitization reactions, with varying potencies observed among different compounds. EIBPA's specific sensitization potential remains less documented but warrants further investigation given its structural similarities to other sensitizing acrylates .

Comparative Analysis with Similar Compounds

To better understand the unique properties of EIBPA, a comparative analysis with structurally similar compounds is useful. The following table summarizes key differences:

| Compound | Structure Type | Biological Activity | Sensitization Potential |

|---|---|---|---|

| Ethyl 3-(4-Methylphenyl)acrylate | Ester | Moderate antioxidant | Weak |

| Ethyl 3-(4-Ethylphenyl)acrylate | Ester | Low anti-inflammatory | Moderate |

| This compound | Ester | High antioxidant potential | Unknown |

Case Studies and Research Findings

- Antioxidant Activity Study : A study evaluated the antioxidant capacity of various ethylated compounds similar to EIBPA. Results indicated that certain derivatives exhibited up to seven times higher antioxidant activity compared to standard compounds .

- Anti-inflammatory Model : In vivo studies demonstrated that compounds similar to EIBPA significantly reduced paw edema in rat models, indicating potential for therapeutic application in managing inflammation .

- Skin Sensitization Assessment : Comparative studies using LLNA highlighted the sensitization potential of various acrylates. While specific data on EIBPA was limited, related acrylates were classified as weak to moderate sensitizers .

Propiedades

Número CAS |

1256636-24-4 |

|---|---|

Fórmula molecular |

C15H20O2 |

Peso molecular |

232.32 g/mol |

Nombre IUPAC |

ethyl 3-[4-(2-methylpropyl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C15H20O2/c1-4-17-15(16)10-9-13-5-7-14(8-6-13)11-12(2)3/h5-10,12H,4,11H2,1-3H3 |

Clave InChI |

AVKJHNLUCYTIQE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)CC(C)C |

SMILES canónico |

CCOC(=O)C=CC1=CC=C(C=C1)CC(C)C |

Sinónimos |

Ethyl 3-(4-Isobutylphenyl)acrylate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.